4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of dithioloquinoline derivatives, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2-dithiol-3-thione with quinoline derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-4,4-dimethyl-1,2-dithiol-3-thione
- 1,2-dihydroquinoline-3-thiones
- 1,3-dithiol-2-ylidene derivatives
Uniqueness
4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its trityl group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
161370-62-3 |
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Molecular Formula |
C31H25NS3 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
4,4-dimethyl-8-trityl-5H-dithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C31H25NS3/c1-30(2)28-27(29(33)35-34-28)25-20-24(18-19-26(25)32-30)31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20,32H,1-2H3 |
InChI Key |
UKNGBIXIKURORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=S)SS2)C |
Origin of Product |
United States |
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